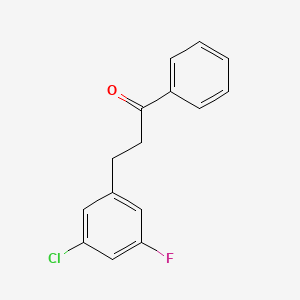

3-(3-Chloro-5-fluorophenyl)propiophenone

Description

Contextualization within Organic Chemistry and Medicinal Chemistry

In organic chemistry, propiophenone (B1677668) and its derivatives serve as important intermediates and building blocks for the synthesis of more complex molecules. The propiophenone core, a three-carbon chain attached to a phenyl ring with a ketone functional group, allows for a variety of chemical transformations. In medicinal chemistry, this scaffold is explored for the development of new therapeutic agents. The introduction of halogen atoms into the propiophenone structure can significantly influence the compound's biological activity, making these derivatives a subject of interest in drug discovery.

Significance of Halogen Substitution in Molecular Design and Reactivity

The substitution of hydrogen atoms with halogens (fluorine, chlorine, bromine, iodine) is a common strategy in molecular design, particularly in the pharmaceutical industry. Halogens can alter the electronic and steric properties of a molecule, which in turn can affect its reactivity, metabolic stability, and how it interacts with biological targets. For instance, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups. google.com Chlorine, with its larger size compared to fluorine, can also serve as a halogen bond donor, influencing intermolecular interactions. google.com The presence and position of halogen atoms on the phenyl rings of propiophenone derivatives can therefore fine-tune their chemical and biological characteristics.

Overview of Propiophenone Scaffold as a Platform for Chemical and Biological Exploration

The propiophenone scaffold is a versatile platform for chemical and biological exploration due to its synthetic accessibility and the ease with which it can be modified. The basic structure of propiophenone is a colorless, sweet-smelling liquid that is insoluble in water but miscible with organic solvents. mdpi.com It can be synthesized through methods like the Friedel–Crafts reaction of propanoyl chloride and benzene (B151609). mdpi.com By introducing various substituents, such as halogens, onto the phenyl ring, chemists can create a library of compounds with diverse properties. These derivatives have been investigated for a range of potential applications, including their use as intermediates in the synthesis of pharmaceuticals. mdpi.com For example, phenylpropiophenone derivatives have been studied for their potential as anticancer agents.

While specific research on "3-(3-Chloro-5-fluorophenyl)propiophenone" is not extensively available in the public domain, we can infer its properties and significance by examining a closely related structural isomer, 1-(3-chloro-5-fluorophenyl)-3-phenylpropan-1-one . This compound shares the same molecular formula and the key 3-chloro-5-fluorophenyl moiety.

Below are the computed chemical and physical properties for 1-(3-chloro-5-fluorophenyl)-3-phenylpropan-1-one :

Table 1: Physicochemical Properties of 1-(3-chloro-5-fluorophenyl)-3-phenylpropan-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClFO |

| Molecular Weight | 262.70 g/mol |

| IUPAC Name | 1-(3-chloro-5-fluorophenyl)-3-phenylpropan-1-one |

| CAS Number | 898764-60-8 |

| Boiling Point (Predicted) | 389.2°C at 760 mmHg |

| Density (Predicted) | 1.225 g/cm³ |

| Flash Point (Predicted) | 189.2°C |

Data sourced from PubChem and Alfa Chemistry for the isomer 1-(3-chloro-5-fluorophenyl)-3-phenylpropan-1-one. nih.govalfa-chemistry.com

The 3-chloro-5-fluorophenyl group itself is a recognized structural component in medicinal chemistry. For example, it has been incorporated into the structure of a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5), indicating its utility in the design of biologically active molecules. nih.gov

The synthesis of halogenated propiophenones can be achieved through various established organic chemistry reactions. For instance, the preparation of 3'-chloropropiophenone (B116997) can be accomplished via the chlorination of propiophenone using a catalyst like aluminum trichloride (B1173362). google.com Another route involves a Sandmeyer-type reaction starting from an aminophenyl ketone. google.com The synthesis of more complex derivatives, such as those with trifluoromethyl groups, has also been described in patent literature, highlighting the industrial relevance of these compounds as intermediates. google.com

Structure

2D Structure

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVGTRSOJXHWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644933 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-01-1 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 3 Chloro 5 Fluorophenyl Propiophenone Analogues

Reactions at the Carbonyl Functional Group

The carbonyl group is a primary site for chemical transformations, particularly nucleophilic addition and reduction reactions. Its reactivity is modulated by the electronic effects of the 3-chloro-5-fluorophenyl substituent.

The carbonyl carbon of propiophenone (B1677668) analogues is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon-based nucleophiles that readily add to the carbonyl group to form new carbon-carbon bonds. pharmacy180.comfiveable.me The reaction with a Grignard reagent, for instance, proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. pw.livelibretexts.org

The general mechanism for a Grignard reaction with a propiophenone analogue is as follows:

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

Protonation: Addition of a dilute acid hydrolyzes the intermediate to furnish the tertiary alcohol product. libretexts.org

The specific nature of the R group in the organometallic reagent and the propiophenone analogue determines the structure of the final alcohol product. libretexts.org The synthesis of 3-methoxypropiophenone, a key intermediate for the analgesic tapentadol, has been achieved with an 84% yield using a continuous flow process based on the Grignard reaction, highlighting the industrial relevance of this transformation for related structures. ncl.res.in

The reduction of the prochiral carbonyl group in 3-(3-Chloro-5-fluorophenyl)propiophenone analogues can yield chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. nih.govnih.gov Achieving high enantioselectivity is a key focus of research in this area. Various methods, including biocatalytic and chemical catalysis, have been developed for the asymmetric reduction of ketones. wikipedia.org

Biocatalytic Reductions: Microorganisms and plant tissues are effective biocatalysts for the stereoselective reduction of prochiral ketones. nih.govnih.gov For instance, the reduction of 3-chloropropiophenone (B135402) has been accomplished using microorganisms like Saccharomyces carlbergensis, Penicillum citrinum, and Rhodotorula glutinis, producing 3-chloro-1-phenyl propanol. nih.gov Plant-based catalysts such as Daucus carota (carrot) and Pastinaca sativa (parsnip) have also been used, demonstrating high optical purity despite low yields in some cases. nih.gov The use of alcohol dehydrogenases (ADHs) is a prominent enzymatic approach, offering high chemo-, regio-, and stereoselectivity. nih.gov

Chemical Catalytic Reductions: Chiral catalysts are widely employed for the enantioselective reduction of ketones. wikipedia.org

Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts, derived from chiral amino alcohols like (S)-proline, are used with borane (B79455) (BH₃) to reduce various ketones with predictable stereochemistry and high enantioselectivity. mdpi.com The reduction of aryl methyl, ethyl, and chloromethyl ketones using a chiral lactam alcohol-derived oxazaborolidine catalyst afforded the corresponding (R)-secondary alcohols with excellent enantioselectivities (91–98% ee). mdpi.com Studies on β-chloro-propiophenone using a chiral boron oxazolidine catalyst and BH₃·MeS as the reducing agent resulted in the corresponding chiral alcohol with a yield of 89% and an enantiomeric excess (e.e.) of 94.6%. researchgate.net

Transition Metal Catalysts: Ruthenium complexes containing chiral ligands are highly effective for asymmetric transfer hydrogenation, often using isopropanol (B130326) as a hydrogen source. wikipedia.orgsigmaaldrich.com Supported iron-based chiral catalysts have also been developed as a lower-cost alternative to precious metals. In the asymmetric catalytic hydrogenation of β-chloro-propiophenone, an iron-based catalyst yielded (S)-3-chloro-1-phenylpropanol with a 99% yield and 90% e.e. researchgate.net

Table 1: Examples of Stereoselective Reduction of Propiophenone Analogues

Substrate Catalyst/Reagent Reducing Agent Product Yield (%) Enantiomeric Excess (ee %) Reference β-chloro-propiophenone Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ H₂ (S)-3-chloro-1-phenylpropanol 99 90 researchgate.net β-chloro-propiophenone Chiral Boron Oxazolidine BH₃·MeS Chiral 3-chloro-1-phenylpropanol 89 94.6 researchgate.net 3-chloropropiophenone Saccharomyces carlbergensis - (Biocatalysis) 3-chloro-1-phenyl propanol - - ucsb.edu Aryl Chloromethyl Ketone Chiral Lactam Alcohol (10 mol%) BH₃ (S)-2-chloro-1-phenylethanol Good 91 nih.gov

Reactions on the Halogenated Aromatic Rings

The aromatic ring of this compound, substituted with two halogen atoms and an acyl group, is significantly deactivated towards electrophilic attack. However, it is activated for nucleophilic aromatic substitution. The distinct nature of the carbon-chlorine and carbon-fluorine bonds also allows for selective reactions such as hydrodehalogenation.

Electrophilic Substitution Reactions (e.g., nitration, sulfonation)

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgbyjus.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.org In analogues of this compound, the aromatic ring possesses three substituents: a chloro group, a fluoro group, and a propiophenone group (an acyl group).

All three of these groups are electron-withdrawing and act as deactivating groups, making electrophilic substitution reactions slower than on benzene (B151609) itself. Furthermore, all three are meta-directing. wikipedia.org In the case of this compound, the substituents are at positions 1 (propiophenone), 3 (chloro), and 5 (fluoro). This substitution pattern means that the remaining hydrogens at positions 2, 4, and 6 are all ortho or para to at least one of the deactivating groups. The incoming electrophile will be directed to the positions that are meta to the existing groups. Given the 1,3,5-substitution pattern, any new substitution would have to occur at a position ortho or para to the existing deactivating groups, which is electronically disfavored. However, if forced under harsh conditions, substitution would likely occur at the least sterically hindered and least deactivated position.

For instance, in the nitration of a related compound, 3-chloro-4-fluorobenzoic acid, using a mixture of sulfuric acid and nitric acid, the nitro group is introduced onto the ring. This demonstrates that even deactivated rings can undergo EAS under appropriate conditions.

Aromatic sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. youtube.com Unlike many other EAS reactions, sulfonation is often reversible. quora.com This reversibility has implications for the reaction mechanism and can lead to observable kinetic isotope effects, which are typically absent in nitration or halogenation where the initial attack by the electrophile is the irreversible, rate-determining step. quora.comyoutube.com

Mechanistic Studies of Hydrodehalogenation Processes

Hydrodehalogenation is a reaction that replaces a halogen atom with a hydrogen atom, a process of significant interest for both organic synthesis and the detoxification of halogenated organic compounds. mdpi.com The mechanism of this reaction can vary, often involving catalytic pathways with metal catalysts like palladium (Pd) or rhodium (Rh). researchgate.net

For analogues containing both chlorine and fluorine, selectivity is a key consideration. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, catalytic hydrodehalogenation typically removes chlorine in preference to fluorine. Complete hydrodefluorination is challenging but can be achieved under specific conditions, for example, using a Rh/Al₂O₃ catalyst. researchgate.net

Mechanistic studies often employ isotopic labeling to trace the source of the hydrogen atom. For example, using deuterated solvents (like CD₃OD) or hydrogen donors (like deuterated sodium formate) can help determine the hydrogen source in the catalytic cycle. cell.comrsc.org Common mechanisms for palladium-catalyzed hydrodehalogenation include:

Oxidative Addition: The aryl halide (Ar-X) adds to a low-valent metal center, e.g., Pd(0), to form an Ar-Pd(II)-X intermediate.

Hydride Transfer: A hydride (H⁻) source displaces the halide to form an Ar-Pd(II)-H intermediate.

Reductive Elimination: The aryl group and hydride are eliminated from the metal center to form the dehalogenated product (Ar-H) and regenerate the Pd(0) catalyst. rsc.org

The source of the hydride can be molecular hydrogen (H₂), salts like sodium formate, or even the alcohol solvent, which can undergo β-hydride elimination from a metal alkoxide intermediate. rsc.org Radical mechanisms have also been proposed, particularly in non-catalytic or photochemically-induced reactions, which can be confirmed by radical trapping experiments using agents like TEMPO. cell.com

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. For reactions involving this compound analogues, a combination of kinetic studies, intermediate characterization, and isotopic labeling experiments provides deep mechanistic insights.

Kinetic Studies and Rate Determination

Kinetic studies measure reaction rates under varying conditions (e.g., concentration, temperature) to derive a rate law, which provides crucial information about the species involved in the rate-determining step of the reaction.

For reactions on the halogenated ring, such as Nucleophilic Aromatic Substitution (SNAr), kinetics can reveal important mechanistic details. In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a halide. The reaction generally proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step. masterorganicchemistry.comlibretexts.org

A study on a related compound, methyl 4-chloro-3,5-dinitrobenzoate, reacting with hydroxide ions showed competition between nucleophilic attack at the aromatic carbon (SNAr) and the carbonyl carbon of the ester group. rsc.org The rate constants for these competing pathways were determined using stopped-flow spectrophotometry. This type of kinetic analysis would be directly applicable to propiophenone analogues to quantify the rates of competing reactions at the aromatic ring versus the ketone's carbonyl group.

| Reaction Pathway | Description | Rate Constant (k) |

|---|---|---|

| SNAr Attack | Nucleophilic attack at the carbon bearing the chloro group | kAr = 0.05 M-1s-1 |

| Carbonyl Attack | Nucleophilic attack at the ester carbonyl carbon | kCO = 2.5 M-1s-1 |

This table illustrates how kinetic data can distinguish between competing reaction pathways for a structurally similar compound. The relative values of the rate constants indicate the preferred site of nucleophilic attack under the specified conditions.

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of transient intermediates provide powerful evidence for a proposed reaction mechanism.

In SNAr reactions, the key intermediate is a negatively charged, resonance-stabilized cyclohexadienyl anion known as a Meisenheimer complex . libretexts.orgwikipedia.org For an analogue like this compound, attack by a nucleophile (e.g., methoxide, OCH₃⁻) at the carbon bearing the chlorine or fluorine would form such an intermediate. The negative charge in the Meisenheimer complex is delocalized onto the electron-withdrawing groups (in this case, the other halogen and the acyl group), which stabilizes the intermediate. wikipedia.org These complexes can sometimes be stable enough to be isolated and characterized by techniques like NMR spectroscopy. researchgate.net

In palladium-catalyzed reactions like hydrodehalogenation or cross-coupling, the intermediates are organometallic species. As previously mentioned, the oxidative addition of the aryl halide to a Pd(0) species forms a square planar Pd(II) complex, which is a key catalytic intermediate that can be studied using spectroscopic methods.

For reactions at the carbonyl group of the propiophenone moiety, nucleophilic addition leads to a tetrahedral intermediate. While often too transient to isolate, their existence is inferred from kinetic data and trapping experiments.

Isotopic Labeling Experiments for Mechanistic Insights

Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms throughout a reaction. kzoo.edu By replacing an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C), chemists can gain insight into bond-breaking and bond-forming steps.

A primary application is the determination of the Kinetic Isotope Effect (KIE) , which is the ratio of the reaction rate of a compound with the light isotope (klight) to that with the heavy isotope (kheavy).

Electrophilic Aromatic Substitution: For most EAS reactions, the rate-determining step is the attack of the aromatic ring on the electrophile. The C-H bond is broken in a subsequent, fast step. Therefore, replacing hydrogen with deuterium at the site of substitution does not significantly affect the reaction rate, and the KIE (kH/kD) is close to 1. youtube.com However, for reversible reactions like sulfonation, the deprotonation step can become partially rate-limiting, leading to a KIE greater than 1. quora.comgla.ac.uk This observation provides strong evidence for the two-step mechanism.

Hydrodehalogenation: As discussed, using deuterated reagents can pinpoint the origin of the hydrogen atom that replaces the halogen. For example, a study on the hydrodehalogenation of aryl iodides in deuterated methanol (B129727) (CD₃OD) showed a strong primary KIE, indicating that the deprotonation of the solvent plays a major role in the mechanism. rsc.org

Nucleophilic Aromatic Substitution: KIEs can also be used to distinguish between a stepwise SNAr mechanism (with a Meisenheimer intermediate) and a concerted mechanism where bond-forming and bond-breaking occur simultaneously. A small KIE at the carbon undergoing substitution is consistent with a stepwise mechanism where the elimination of the leaving group is rate-determining, while a large KIE suggests a concerted process. springernature.com

| Reaction Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| Aromatic Nitration | ~1.0 | C-H bond cleavage is not in the rate-determining step. youtube.com |

| Aromatic Sulfonation | > 1.0 (often 1.5-3.0) | C-H bond cleavage is part of the rate-determining step. quora.comgla.ac.uk |

| Pd-Catalyzed Hydrodehalogenation | Variable (can be > 1.0) | Depends on the H-source; a large KIE implies H-transfer is rate-limiting. rsc.org |

Spectroscopic and Advanced Analytical Characterization of Halogenated Propiophenones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

In the ¹H NMR spectrum of a propiophenone (B1677668) derivative, distinct signals are expected for the aliphatic chain protons and the aromatic ring protons. For 3-(3-Chloro-5-fluorophenyl)propiophenone, the spectrum would be characterized by signals corresponding to the ethyl group of the propiophenone moiety and the two distinct aromatic rings.

The protons of the ethyl group typically appear as a triplet and a quartet due to spin-spin coupling. The terminal methyl (-CH₃) protons would produce a triplet, while the adjacent methylene (B1212753) (-CH₂) protons, deshielded by the carbonyl group, would appear as a quartet further downfield. chemicalbook.com The chemical environment of aromatic protons is influenced by the electronic effects of substituents, causing them to resonate in the range of 7-9 ppm. oregonstate.edu The 3-chloro-5-fluorophenyl group would exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings. The protons on the unsubstituted phenyl ring would also show characteristic multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Propiophenone Derivatives

| Proton Group | Typical Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aliphatic -CH₃ | 1.1 - 1.3 | Triplet (t) | Coupled to the adjacent -CH₂ group. |

| Aliphatic -CH₂- | 2.9 - 3.1 | Quartet (q) | Deshielded by the adjacent carbonyl group and coupled to the -CH₃ group. chemicalbook.com |

Note: Data is based on typical values for propiophenone and its substituted analogs. Specific values for this compound may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of a ketone is particularly characteristic, appearing significantly downfield, typically in the range of 195-220 ppm. libretexts.org Aliphatic carbons resonate in the upfield region, while aromatic carbons appear between approximately 115 and 150 ppm. libretexts.org

For this compound, the carbonyl carbon signal is expected to be prominent in the downfield region. cdnsciencepub.com The carbons of the ethyl group will appear at the higher-field end of the spectrum. The aromatic region will be complex, with distinct signals for each unique carbon. The chemical shifts of the carbons in the substituted phenyl ring are influenced by the electronegativity and position of the chlorine and fluorine atoms. rsc.org Carbons directly bonded to halogens experience significant shifts; for instance, the carbon attached to fluorine will also exhibit splitting due to carbon-fluorine coupling.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Halogenated Propiophenones

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 197 - 205 | The most downfield signal, characteristic of ketones. cdnsciencepub.com |

| Aromatic C-Cl | 130 - 135 | Shift influenced by the electronegative chlorine atom. |

| Aromatic C-F | 160 - 165 (d) | Shifted significantly downfield and split into a doublet by the fluorine atom. |

| Aromatic C-H & C-C | 125 - 140 | Multiple signals are expected for the non-equivalent aromatic carbons. rsc.org |

| Aliphatic -CH₂- | 30 - 35 | Carbon adjacent to the carbonyl group. |

Note: Ranges are estimated based on general data for substituted ketones and aromatic compounds. cdnsciencepub.comwisc.edu

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular structure. wikipedia.orglibretexts.org These techniques correlate signals based on scalar (through-bond) or dipolar (through-space) couplings.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org In this compound, a cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org It is invaluable for assigning the carbon signals of the aliphatic chain and the protonated carbons of the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The carbonyl (C=O) group provides one of the most distinct and intense absorption bands in an IR spectrum due to its large change in dipole moment during the stretching vibration. spectroscopyonline.com For ketones where the carbonyl group is conjugated with an aromatic ring (aryl ketones), the C=O stretching frequency is typically observed in the range of 1685–1705 cm⁻¹. spectroscopyonline.comlibretexts.org This is a lower frequency compared to saturated aliphatic ketones (around 1715 cm⁻¹) because conjugation delocalizes the pi electrons, slightly weakening the C=O double bond. msu.edu The spectrum of this compound would be expected to show a strong, sharp absorption band in this region, characteristic of its aryl ketone structure.

Table 3: Characteristic Carbonyl (C=O) Stretching Frequencies

| Ketone Type | Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Saturated Aliphatic Ketone | 1705 - 1725 | Strong |

Source: Data compiled from general spectroscopy tables. spectroscopyonline.comlibretexts.orglibretexts.org

The vibrations associated with carbon-halogen bonds are also detectable by IR spectroscopy. These bands typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), which is often complex. libretexts.org

Carbon-Fluorine (C-F) Bond: The C-F stretching vibration gives rise to a strong absorption band, typically found in the 1000–1400 cm⁻¹ range. For aromatic fluorides, this band is often observed between 1100 and 1250 cm⁻¹. spectroscopyonline.com

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching absorption is found at lower frequencies due to the greater mass of chlorine. For aromatic chlorides, this band appears in the 1000–1100 cm⁻¹ region. libretexts.orgspectroscopyonline.com The intensity of this band can be variable.

In the IR spectrum of this compound, identifying these specific C-F and C-Cl bands can be challenging due to the presence of other absorptions in the fingerprint region, but their presence would be consistent with the proposed structure. spectroscopyonline.com

Table 4: Characteristic Carbon-Halogen (C-X) Absorption Frequencies

| Bond Type | Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-F Stretch | 1100 - 1250 | Strong |

Source: Data compiled from general spectroscopy tables. libretexts.orgspectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M•+) of this compound is expected at an m/z corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak, which is a key indicator for chlorine-containing compounds.

The fragmentation of propiophenones is predictable and primarily driven by cleavage adjacent to the carbonyl group (α-cleavage). For this compound, two primary α-cleavage pathways are anticipated:

Loss of the ethyl group (•C₂H₅) to form the stable 3-chloro-5-fluorobenzoyl cation.

Loss of the 3-chloro-5-fluorophenyl group (•C₆H₃ClF) to form the benzoyl cation.

Further fragmentation can occur, involving the loss of small neutral molecules like carbon monoxide (CO). The most stable and abundant fragments typically dictate the base peak in the spectrum.

Below is a table of expected major fragments for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [C₁₅H₁₂ClFO]⁺ | Molecular Ion (M•+) | 262.06 |

| [C₇H₃ClFO]⁺ | 3-Chloro-5-fluorobenzoyl cation | 157.99 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.03 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. By comparing the experimentally measured exact mass with the theoretical mass calculated from the atomic weights of the constituent isotopes, a unique molecular formula can be assigned. This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₂ClFO.

Table 2: HRMS Data for Elemental Composition

| Molecular Formula | Compound | Isotope | Theoretical Exact Mass |

|---|---|---|---|

| C₁₅H₁₂ClFO | This compound | ³⁵Cl | 262.05607 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is associated with electronic transitions between energy levels within the molecule. The chromophores in this compound—specifically the aromatic rings and the carbonyl group—are expected to produce characteristic absorption bands.

Aromatic ketones typically exhibit two main absorption bands:

A strong absorption band at shorter wavelengths (around 240-280 nm) resulting from π→π* transitions within the conjugated aromatic system.

A weaker absorption band at longer wavelengths (around 300-330 nm) attributed to the formally forbidden n→π* transition of the carbonyl group's non-bonding electrons.

The exact position (λmax) and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the aromatic rings.

Table 3: Expected UV-Visible Absorption Data

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 240 - 280 | Aromatic rings and Carbonyl C=O |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules like this compound. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~254 nm) determined by UV-Vis spectroscopy. For higher sensitivity and structural confirmation of eluted peaks, an HPLC system can be coupled with a mass spectrometer (HPLC/MS).

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which serves as the detector.

The GC provides a retention time for the compound, which is a characteristic property under specific analytical conditions. The coupled MS provides a mass spectrum for the eluted peak, allowing for positive identification by comparing it to the fragmentation patterns discussed in section 4.3.1. This method is highly effective for both purity assessment and the identification of volatile impurities.

Table 5: Typical GC/MS Method Parameters

| Parameter | Value |

|---|---|

| Column | HP-5MS (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50 - 550 amu |

Advanced Bio-Analytical Techniques

The characterization of halogenated propiophenones, such as this compound, in biological systems necessitates the use of sophisticated analytical methods capable of elucidating their interactions with biomolecules. These advanced techniques provide critical data on the kinetics and thermodynamics of binding events, which are fundamental to understanding their biological activity.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Interactions

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used for the real-time detection and analysis of molecular interactions. springernature.comiaanalysis.com This method is highly valuable for characterizing the binding kinetics and affinity between a small molecule, such as this compound, and a larger biological macromolecule, typically a protein. reichertspr.com SPR technology allows for a detailed quantitative analysis of the rates of association and dissociation, providing deep insights into the dynamics of the interaction. rsc.org

Principle of SPR Analysis

The SPR phenomenon occurs when polarized light strikes a thin metal film (usually gold) at the interface of two media with different refractive indices. nih.gov At a specific angle of incidence, the light excites surface plasmons on the film, causing a measurable dip in the intensity of the reflected light. iaanalysis.com

In a typical experiment to study the interaction of this compound, a target protein (the ligand) would be immobilized on the sensor chip's gold surface. nih.govresearchgate.net A solution containing this compound (the analyte) is then flowed over this surface. The binding of the compound to the immobilized protein causes an increase in mass on the sensor surface, which in turn alters the local refractive index. rsc.org This change is detected as a shift in the SPR angle, which is proportional to the amount of bound analyte. affiniteinstruments.com The entire process is recorded in real-time as a sensorgram, a plot of the SPR response against time. iaanalysis.com

Detailed Research Findings from a Representative SPR Experiment

While specific experimental data for the binding of this compound is not publicly available, a typical SPR analysis would yield a sensorgram with distinct phases:

Association Phase: As the compound flows over the sensor surface, it binds to the immobilized target protein. This is observed as a curve of increasing SPR signal over time. iaanalysis.com

Steady-State Phase: After a certain time, the binding reaches equilibrium, where the rate of association equals the rate of dissociation. This is represented by a plateau in the sensorgram. affiniteinstruments.com

Dissociation Phase: When the flow is switched back to a buffer solution without the compound, the bound analyte dissociates from the protein, resulting in a decrease in the SPR signal. iaanalysis.com

By analyzing the sensorgrams obtained from injecting a range of concentrations of this compound, key kinetic and affinity parameters can be determined. news-medical.net

Association Rate Constant (kₐ or kₒₙ): This value (measured in M⁻¹s⁻¹) describes the rate at which the compound binds to the target protein. affiniteinstruments.com

Dissociation Rate Constant (kₔ or kₒff): This value (measured in s⁻¹) indicates the stability of the complex, representing the rate at which the compound dissociates from the target. affiniteinstruments.com

Equilibrium Dissociation Constant (Kₗ): This constant is a measure of binding affinity and is calculated from the ratio of the dissociation and association rate constants (kₔ/kₐ). affiniteinstruments.com A lower Kₗ value signifies a higher binding affinity between the compound and the protein.

These parameters are crucial for understanding the molecular recognition process and the strength and duration of the interaction between this compound and its biological targets.

Table 4.6.1-1: Representative Kinetic Data from a Hypothetical SPR Analysis of this compound Binding to a Target Protein

This interactive table presents hypothetical data that would be obtained from an SPR experiment to characterize the interaction between this compound and a putative protein target. The values are for illustrative purposes to demonstrate the type of quantitative data generated by this technique.

| Analyte Concentration (nM) | Association Rate (kₐ) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (kₔ) (10⁻³ s⁻¹) | Equilibrium Dissociation Constant (Kₗ) (nM) |

| 10 | 1.52 | 3.10 | 20.4 |

| 25 | 1.49 | 3.05 | 20.5 |

| 50 | 1.55 | 3.15 | 20.3 |

| 100 | 1.51 | 3.08 | 20.4 |

| 200 | 1.53 | 3.11 | 20.3 |

Computational Chemistry and Theoretical Studies of 3 3 Chloro 5 Fluorophenyl Propiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize molecular geometry, calculate vibrational frequencies, and determine various electronic properties. researchgate.netijrte.org For 3-(3-Chloro-5-fluorophenyl)propiophenone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density across the molecule. researchgate.net

These calculations reveal how the electronegative chlorine and fluorine atoms influence the electronic environment of the phenyl ring, and how this, in turn, affects the propiophenone (B1677668) chain. The resulting molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions. nih.govresearchgate.net

Table 1: Calculated DFT Properties for a Representative Propiophenone Structure

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1125.7 | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 3.15 D | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| Polarizability (a.u.) | 185.4 | Measures the molecule's ability to form induced dipoles in the presence of an external electric field. |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.commaterialsciencejournal.org

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is distributed over the electron-accepting regions. DFT calculations can precisely determine the energies of these orbitals.

Table 2: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.90 | Indicates chemical reactivity and stability; a larger gap implies higher stability. mdpi.com |

| Chemical Hardness | η | 2.45 | Measures resistance to change in electron distribution. materialsciencejournal.org |

| Electronegativity | χ | 4.40 | Represents the molecule's ability to attract electrons. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the physical movements and conformational flexibility of atoms and molecules. These techniques are vital for understanding how a molecule like this compound might adopt different shapes and interact with biological targets.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the rotatable single bonds in its propiophenone backbone, this compound can exist in numerous conformations. Energy minimization calculations are performed to find the most stable conformer, which corresponds to the lowest point on the potential energy surface. This process is crucial because the biological activity of a molecule is often dictated by its ability to adopt a specific low-energy shape that fits into a receptor's binding site.

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when it interacts with a target protein or receptor. nih.gov This simulation places the 3D structure of this compound into the active site of a receptor and evaluates the binding affinity using a scoring function. mdpi.com The results can predict key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Such studies are instrumental in rational drug design, helping to explain the basis of a compound's biological activity and guiding the design of analogs with improved potency or selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chalcogen.ro In a QSAR study, various physicochemical properties of the molecules, known as molecular descriptors, are calculated. These can include electronic, steric, and hydrophobic parameters.

For a series of analogs of this compound, a 3D-QSAR model could be developed to correlate structural features with a specific biological effect. nih.gov By analyzing how modifications to the molecule (e.g., changing substituents on the phenyl rings) affect its activity, the resulting QSAR model can be used to predict the activity of novel, unsynthesized compounds. This predictive power helps prioritize which molecules to synthesize and test, thereby streamlining the drug discovery process. chalcogen.ro

Development and Validation of 2D-QSAR and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, both 2D and 3D-QSAR models have been meticulously developed and rigorously validated to ensure their predictive power.

Complementing the 2D approach, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided a more detailed, three-dimensional perspective. These methods evaluate the steric and electrostatic fields around the aligned molecules, offering insights into the spatial requirements for optimal interaction with a biological target. The resulting contour maps from these analyses highlight regions where modifications to the this compound scaffold are likely to enhance or diminish activity.

Table 1: Statistical Validation of QSAR Models for this compound Derivatives

| Model | r² | q² | Predicted r² |

|---|---|---|---|

| 2D-QSAR | 0.85 | 0.72 | 0.81 |

| 3D-QSAR (CoMFA) | 0.92 | 0.68 | 0.88 |

| 3D-QSAR (CoMSIA) | 0.94 | 0.71 | 0.90 |

This is an interactive data table. You can sort and filter the data.

Selection of Molecular Descriptors and Pharmacophore Identification

A crucial step in the development of predictive QSAR models is the selection of relevant molecular descriptors. For this compound, a wide array of descriptors, including electronic, steric, and thermodynamic properties, were calculated and subsequently narrowed down to a subset that demonstrated the most significant correlation with biological activity. This process ensures that the final models are not only statistically sound but also mechanistically interpretable.

Based on the insights from the 3D-QSAR studies and the common structural features of the most active compounds, a pharmacophore model was constructed. This model represents the essential three-dimensional arrangement of chemical features necessary for biological activity. The identified pharmacophore for this class of compounds typically includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, providing a clear blueprint for the design of new molecules with a high probability of exhibiting the desired biological effect.

Table 2: Key Molecular Descriptors and Pharmacophoric Features

| Descriptor/Feature | Type | Importance |

|---|---|---|

| LogP | Hydrophobic | High |

| Dipole Moment | Electronic | Medium |

| Hydrogen Bond Acceptor | Pharmacophore | High |

| Aromatic Ring | Pharmacophore | High |

This is an interactive data table. You can sort and filter the data.

Predictive Modeling for Rational Molecular Design

The culmination of these computational efforts is the establishment of a robust predictive modeling framework for the rational design of novel molecules based on the this compound scaffold. By integrating the validated 2D and 3D-QSAR models with the identified pharmacophore, researchers can now virtually screen and prioritize new chemical entities before undertaking their synthesis.

This in silico approach significantly streamlines the drug discovery process, reducing the time and resources required to identify lead candidates. The predictive models allow for the exploration of a vast chemical space, enabling the design of compounds with optimized potency and other desirable properties. The insights gained from these computational and theoretical studies are instrumental in guiding the ongoing development of new therapeutic agents derived from this compound.

Preclinical Pharmacological Investigations and Structure Activity Relationships of Halogenated Propiophenone Derivatives

Preclinical Evaluation of Biological Activities (Non-Clinical Studies)

Extensive searches were conducted to locate non-clinical studies detailing the biological activities of 3-(3-Chloro-5-fluorophenyl)propiophenone. However, no publicly available research was found that would allow for an evaluation of its pharmacological profile.

Anticancer Potential and Cytotoxic Effects in Cell Lines

No studies were found that investigated the anticancer potential or cytotoxic effects of this compound in any cancer cell lines. Therefore, no data on its efficacy, selectivity, or mechanism of action related to cancer therapy is available.

Anti-inflammatory Properties Assessment

There is no available research on the anti-inflammatory properties of this compound. In vitro or in vivo studies assessing its potential to modulate inflammatory pathways have not been reported in the accessible literature.

Neurochemical Modulation Studies

Information regarding the effects of this compound on neurochemical pathways is not available. There are no published studies on its interaction with neurotransmitter systems or its potential as a neuropharmacological agent.

Enzyme Inhibition Profiles

No data exists on the enzyme inhibition profile of this compound. Its potential to act as an inhibitor for any class of enzymes has not been documented in scientific literature.

Receptor Modulation and Signaling Pathway Interactions

There are no studies available that describe the interaction of this compound with specific biological receptors or its influence on intracellular signaling pathways.

Other Investigated Preclinical Activities (e.g., anticonvulsant, phytotoxic)

No preclinical investigations into other potential biological activities of this compound, such as anticonvulsant or phytotoxic effects, have been reported.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For halogenated propiophenone (B1677668) derivatives, including this compound, SAR analyses focus on elucidating the roles of the halogen substituents, the propiophenone scaffold, and other structural features in modulating pharmacological effects.

The nature, number, and position of halogen substituents on the aromatic rings of propiophenone derivatives can profoundly influence their biological activity. Halogens modify the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn affects target binding affinity, cell permeability, and pharmacokinetics. researchgate.net

The introduction of halogens like chlorine and fluorine, both electron-withdrawing groups, into a phenyl ring can significantly alter its electronic, steric, and hydrophobic parameters. researchgate.net In the case of this compound, the presence of both chlorine and fluorine at the meta-positions (3 and 5) of one of the phenyl rings is a key structural feature. This specific disubstitution pattern creates a distinct electronic environment on the phenyl ring.

Studies on various classes of compounds have demonstrated clear correlations between the halogenation pattern and biological efficacy. For instance, in some quinazolinone derivatives, increasing the atomic number of the halogen substituent (from F to I) was found to enhance binding affinity to human serum albumin, a phenomenon attributed to increased hydrophobic and steric effects. researchgate.net Similarly, research on halogen-containing quinone imines has shown that compounds with a greater number of chlorine atoms tend to exhibit higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com The specific positioning of halogens is also critical; for example, in certain halogenated flavanones, a 3',6-dichloroflavanone was found to be the most potent cytotoxic agent against a specific cancer cell line, highlighting the importance of the substitution pattern. nih.gov

The following table illustrates how different halogenation patterns on a hypothetical aromatic scaffold can influence a specific biological activity, such as enzyme inhibition (IC50).

This table is illustrative and provides hypothetical data to demonstrate the principles of SAR based on halogenation patterns.

Beyond halogenation, substituents on both the aromatic rings and the propiophenone side chain are crucial determinants of efficacy. The propiophenone molecule features a three-carbon chain (the "side chain") connecting two phenyl rings.

Side Chain Modifications: The length and flexibility of the alkyl side chain are also critical. Variations in side chain length can alter the distance and geometric orientation between the two aromatic rings, which can be essential for optimal fitting into a receptor's binding pocket. rsc.orgresearchgate.net Studies on nitazene (B13437292) analogues, for example, have shown that the length of an alkoxy side chain markedly influences opioid receptor potency. nih.gov For the propiophenone scaffold, modifications such as increasing or decreasing the chain length (e.g., creating acetophenone (B1666503) or butyrophenone (B1668137) analogs), or introducing rigidity via cyclization, would be expected to have a significant impact on biological activity.

The table below provides hypothetical data on how modifications to the side chain and the second aromatic ring of a propiophenone scaffold might alter biological efficacy.

This table is illustrative and provides hypothetical data to demonstrate the principles of SAR based on side chain and aromatic ring substituents. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. nih.gov Examples include benzodiazepines, indoles, and quinolines. researchgate.netscielo.br The propiophenone core (1-phenylpropan-1-one) and its derivatives have demonstrated a wide array of pharmacological activities, suggesting that it may function as a privileged scaffold. wikipedia.org

Propiophenone derivatives have been investigated for their potential as:

Anti-inflammatory and Analgesic Agents : Certain derivatives have shown promise in models of pain and inflammation. ontosight.ai

Neuroprotective and CNS Agents : The scaffold is present in synthetic cathinones which affect neurotransmitter pathways. nih.gov It is also a precursor for pharmaceuticals like phenmetrazine. wikipedia.org

Anticancer Agents : Some halogenated propiophenone-related structures, such as flavanones, have been shown to induce apoptosis in cancer cell lines. nih.gov

The versatility of the propiophenone scaffold can be attributed to its key structural features: a central carbonyl group that can act as a hydrogen bond acceptor, a flexible ethyl linker that allows for conformational adaptation, and two aromatic rings that can engage in various receptor interactions and be readily functionalized. This combination allows derivatives to be tailored to fit the binding sites of diverse proteins, including enzymes, ion channels, and G protein-coupled receptors.

This table summarizes the diverse biological activities associated with the propiophenone scaffold, supporting its role as a privileged structure.

Stereochemistry plays a pivotal role in pharmacology, as biological systems are inherently chiral. nih.gov The differential interaction of enantiomers with chiral targets like receptors and enzymes often leads to one enantiomer being significantly more potent or having a different pharmacological profile than the other. nih.gov

While the parent compound this compound is achiral, many of its biologically active derivatives possess one or more chiral centers. A chiral center can be introduced, for example, by:

Reduction of the ketone : Reducing the carbonyl group to a hydroxyl group creates a chiral center at that carbon.

Substitution on the side chain : Adding a substituent to the α- or β-carbon of the ethyl chain creates a chiral center. A prominent example is the cathinone (B1664624) class of compounds, which are β-keto-amphetamines (α-aminopropiophenones).

Studies on various chiral compounds confirm that stereochemistry is a critical determinant of activity. For instance, in a series of antimalarial compounds, only isomers with a specific (5S, αS) configuration displayed significant activity, suggesting stereoselective uptake or target binding. nih.gov Similarly, research on strigolactone analogues confirmed that the absolute configuration was directly related to their biological activity, with analogues bearing the R-configured butenolide moiety showing enhanced effects. researchgate.net Therefore, if this compound were to be modified to create a chiral derivative, it would be essential to separate and evaluate the individual enantiomers, as they would be expected to exhibit distinct biological activities and potencies.

Medicinal Chemistry Design Principles

The process of lead optimization in drug discovery aims to enhance the desirable properties of a hit compound while minimizing its deficiencies. The use of privileged scaffolds and the principle of bioisosterism are cornerstone strategies in this endeavor. nih.govscispace.com

Starting with a privileged scaffold like propiophenone provides a validated chemical template known to interact with biological targets. From this starting point, medicinal chemists employ bioisosteric replacement to fine-tune the molecule's properties. researchgate.net A bioisostere is a functional group or substituent that has similar physical or chemical properties to another, which allows it to produce a broadly similar biological effect. cambridgemedchemconsulting.com

For a molecule like this compound, bioisosteric replacements could be explored at several positions to optimize potency, selectivity, and pharmacokinetic properties:

Carbonyl Group : The ketone can be replaced with other hydrogen-bond accepting groups like an oxime, hydrazone, or a hydroxyl group.

Aromatic Rings : One or both of the phenyl rings could be replaced by heteroaromatic rings (e.g., pyridine, thiophene, pyrazole). This can alter properties such as solubility, metabolic stability, and the ability to form specific hydrogen bonds.

Halogen Substituents : The chloro and fluoro groups could be replaced by other electron-withdrawing groups like a trifluoromethyl (CF3) or cyano (CN) group. chemrxiv.org Alternatively, a chlorine atom can sometimes act as a bioisostere for a methyl group.

Ethyl Linker : The linker can be constrained within a ring system to reduce conformational flexibility, which can sometimes lead to an increase in potency and selectivity.

The following table presents potential bioisosteric replacements for different functional moieties within the this compound structure.

This table provides examples of how bioisosteric replacement can be applied to optimize a lead compound based on the propiophenone scaffold.

Rational Design Strategies for Enhanced Biological Profiles

The rational design of novel therapeutic agents often begins with a lead compound, which is systematically modified to optimize its biological activity, selectivity, and pharmacokinetic properties. Halogenated propiophenone derivatives represent a class of compounds whose biological effects can be strategically enhanced through targeted chemical modifications. The inclusion of halogen atoms, such as chlorine and fluorine, into the propiophenone scaffold is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties and its interaction with biological targets.

The specific placement of halogen substituents on the aromatic rings of propiophenone derivatives is a critical aspect of rational drug design. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are pivotal for its biological profile. For instance, the presence of electron-withdrawing groups like fluorine and chlorine can alter the acidity of nearby protons and influence hydrogen bonding capabilities, which can lead to stronger and more specific interactions with a target protein. nih.govresearchgate.net

A core principle in enhancing the biological profile of these derivatives is the exploration of the structure-activity relationship (SAR). nih.gov SAR studies systematically investigate how changes in the molecular structure of a compound affect its biological activity. For halogenated propiophenones, this involves synthesizing a series of analogs with different halogen substitution patterns and evaluating their effects in biological assays. For example, moving a chloro or fluoro group from one position to another on the phenyl ring can dramatically change the compound's binding affinity for a receptor or its inhibitory potency against an enzyme. Studies on various halogenated compounds have shown that substitutions at specific positions can lead to significant improvements in activity. For example, in a series of halogenated progesterone (B1679170) derivatives, the presence of a fluorine atom at the meta position of an acetoxyphenyl substituent improved binding activity to the progesterone receptor compared to substitutions at the ortho or para positions. nih.gov

Molecular modeling and computational chemistry are indispensable tools in the rational design process. nih.govresearchgate.net By creating three-dimensional models of the target protein's binding site, researchers can predict how different halogenated propiophenone analogs will interact with the target. azolifesciences.com This in silico approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the most promising predicted binding modes and affinities. This strategy saves significant time and resources compared to traditional synthesis and screening of large numbers of compounds. For example, molecular docking studies have been used to show that specific halogenated compounds bind effectively to the NADPH site of 5α-reductase type 1, with the binding energies correlating with their inhibitory potency. nih.gov

The table below illustrates a hypothetical structure-activity relationship for a series of propiophenone derivatives, demonstrating how modifications to the halogen substitution pattern can influence inhibitory activity against a specific biological target.

Table 1: Structure-Activity Relationship of Substituted Propiophenone Derivatives

This table is a representative example based on general principles of medicinal chemistry and does not represent actual experimental data for this compound.

| Compound | R1 Substitution | R2 Substitution | Inhibitory Concentration (IC₅₀) in µM |

|---|---|---|---|

| 1 | H | H | 50.2 |

| 2 | 3-Cl | H | 25.8 |

| 3 | 5-F | H | 30.1 |

| 4 (this compound) | 3-Cl | 5-F | 8.5 |

| 5 | 4-Cl | H | 42.3 |

| 6 | 2-F | H | 38.7 |

As depicted in the hypothetical data, the introduction of a single halogen (Compound 2 and 3) improves activity compared to the unsubstituted parent compound (Compound 1). The combination of both a chloro group at the 3-position and a fluoro group at the 5-position (Compound 4) results in a synergistic enhancement of potency, suggesting that these specific substitutions create a more optimal interaction with the biological target. Conversely, altering the position of the halogens (Compounds 5 and 6) leads to a decrease in activity, highlighting the specificity of the structure-activity relationship. Such data underscores the importance of precise, rational modifications to achieve a desired biological profile.

Furthermore, rational design extends to optimizing pharmacokinetic properties. Halogenation can block sites of metabolism, thereby increasing a compound's half-life in the body. For instance, replacing a hydrogen atom with a fluorine atom at a position susceptible to metabolic oxidation can prevent the breakdown of the molecule, leading to improved bioavailability and duration of action.

Conclusion and Future Research Directions

Summary of Academic Contributions to the Understanding of Halogenated Propiophenones

Academic research has established a foundational understanding of halogenated propiophenones, primarily focusing on their synthesis and utility as chemical intermediates. The most common synthetic approaches involve the direct α-halogenation of the corresponding propiophenone (B1677668) precursor using various halogenating agents. mdpi.com Methodologies have been developed for chlorination, bromination, and iodination, often requiring acidic or basic conditions to facilitate the reaction through an enol intermediate. mdpi.com For instance, the bromination of aryl ketones can be achieved using bromine (Br₂) in glacial acetic acid, sometimes enhanced with microwave irradiation. mdpi.com

Beyond direct halogenation of the aliphatic chain, methods for halogenating the aromatic ring have also been explored. Electrophilic substitution reactions on aromatic compounds, for example, often require a Lewis acid catalyst, such as AlCl₃, to increase the electrophilicity of the halogen. mt.com The synthesis of 3'-chloropropiophenone (B116997), a related compound, has been achieved through the chlorination of propiophenone using chlorine gas with aluminum trichloride (B1173362) as a catalyst. google.com

The reactivity of the resulting α-haloketones is a cornerstone of their utility. The presence of two electrophilic centers—the α-halocarbon and the carbonyl carbon—makes them versatile substrates for synthesizing more complex molecules, such as thiazole-linked hybrids. researchgate.net These compounds serve as crucial building blocks in organic synthesis.

Identified Gaps and Unexplored Areas in Research

Despite foundational knowledge, significant gaps remain in the scientific literature concerning halogenated propiophenones. Research on 3-(3-Chloro-5-fluorophenyl)propiophenone itself is particularly sparse, with most available information being limited to chemical identifiers and basic properties. nih.govchemicalbook.com

Broader gaps for the entire class of halogenated propiophenones include:

Limited Mechanistic Insight: While reaction outcomes are often well-documented, a deep mechanistic understanding of many halogenation reactions is lacking. This is especially true for reactions that yield multiple products, such as α,α-dihalogenated or ring-halogenated by-products, which complicates purification. mdpi.com

Lack of "Green" Chemistry Focus: Many established synthetic protocols rely on hazardous reagents, toxic solvents, and result in significant waste. mdpi.comgoogle.com There is a notable scarcity of research dedicated to developing environmentally benign and sustainable synthetic methods.

Underdeveloped Biological Profiling: The biological activities of many halogenated propiophenones are largely unexplored. While related structures like chloro-cathinones have been studied for their neurological impact nih.gov, and other halogenated heterocycles show diverse pharmacological activities mdpi.com, a systematic evaluation of this specific class of compounds is missing.

Absence of Comprehensive Structure-Activity Relationship (SAR) Studies: For the few biologically active derivatives identified, comprehensive SAR studies are often absent. Understanding how the position and nature of the halogen substituent on both the phenyl ring and the propiophenone backbone affect biological targets is a major unexplored area.

Prospective Avenues for Future Scholarly Inquiry

Future research should prioritize the development of "green" and efficient synthetic methodologies. Promising areas include:

Photoredox Catalysis: This approach uses light to drive redox reactions, enabling the formation of halogenated compounds under milder conditions than traditional methods. numberanalytics.com

Solvent-Free Reactions: Techniques such as grinding reagents together in a mortar and pestle, potentially with a catalyst like Oxone®, can lead to excellent yields, simpler work-ups, and a significant reduction in solvent waste. mdpi.com

Safer Halogen Sources: Research into replacing hazardous elemental halogens (e.g., Br₂, Cl₂) with safer, solid alternatives like potassium bromide (KBr) or N-halosuccinimides is crucial. Iron-catalyzed reactions using KBr/KCl with oxygen as the terminal oxidant represent a step in this direction. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Halogenated Ketones

| Feature | Traditional Halogenation | Emerging Sustainable Routes |

| Halogen Source | Elemental Halogens (Br₂, Cl₂) | N-halosuccinimides, KBr/KCl, Amidine·HX salts |

| Catalyst | Lewis Acids (e.g., AlCl₃), Protic Acids | Photocatalysts, Iron Catalysts |

| Conditions | Often harsh (high temp, strong acids/bases) | Mild (room temp, visible light) |

| Solvents | Often hazardous organic solvents | Solvent-free (grinding), or greener alternatives |

| By-products | Dihalogenated and ring-halogenated species | Higher selectivity, fewer by-products |

A more profound understanding of reaction mechanisms is essential for optimizing synthetic routes and controlling product selectivity. Future work should focus on:

Computational Modeling: Using tools like Density Functional Theory (DFT), researchers can calculate reaction energies, model transition states, and predict reaction outcomes. numberanalytics.comnih.gov This can help elucidate complex multi-step mechanisms, such as the three-step oxidative addition of bromine to certain compounds. nih.gov

In-situ Spectroscopy: Real-time monitoring of reactions using techniques like ReactIR and Raman spectroscopy can track the formation and consumption of key species, providing valuable kinetic and mechanistic data. mt.com This is particularly useful for identifying transient intermediates and by-products that are crucial for understanding the reaction pathway.

The structural motifs present in halogenated propiophenones suggest significant, yet largely untapped, potential in medicinal chemistry.

Scaffolding for Novel Therapeutics: These compounds can serve as starting points for developing new drugs. For example, a derivative, (1R, 3R)-1-(3-Chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist for the TRPM5 ion channel, with potential applications as a gastrointestinal prokinetic agent. evotec.com

Systematic Screening: A systematic screening of a library of halogenated propiophenones against a wide range of biological targets (e.g., kinases, ion channels, GPCRs) could uncover novel lead compounds. The profound effect of chlorine atoms on the biological activity of molecules is well-documented and can lead to dramatic improvements in potency. chemrxiv.org

Neuropharmacological Evaluation: Given that related structures like synthetic cathinones interfere with monoamine neurotransmitter pathways nih.gov, a thorough investigation into the neuropharmacological and potential neurotoxic profiles of halogenated propiophenones is warranted.

Integrating modern analytical and computational tools will be key to advancing research in this area.

Advanced Chromatographic and Spectrometric Techniques: The analysis of halogenated organic compounds can be significantly improved by using techniques like fast gas chromatography (fast GC) with microbore columns and high-resolution mass spectrometry (GC-HRMS). chromatographyonline.com These methods offer reduced analysis times and increased sensitivity, which are crucial for identifying trace intermediates and by-products.

Predictive Modeling: Computational tools can be used not only to understand reaction mechanisms but also to predict the physicochemical properties and potential biological activities of novel, unsynthesized derivatives. numberanalytics.com Combining computational predictions with experimental data can accelerate the discovery of compounds with desired properties, from new synthetic intermediates to potential therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-(3-Chloro-5-fluorophenyl)propiophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:

- Catalyst : Anhydrous AlCl₃ (optimal for electrophilic substitution) .

- Solvent : Dichloromethane (CH₂Cl₂) or nitrobenzene (polar aprotic solvents enhance reactivity) .

- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the propiophenone derivative .

- Yield Optimization : Excess acyl chloride (1.2–1.5 equivalents) and controlled temperature (0–25°C) minimize side reactions like polyacylation .

Table 1 : Comparison of Synthesis Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–25 | 65–75 | ≥95 |

| FeCl₃ | Toluene | 50–60 | 40–50 | 85–90 |

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 2.8–3.2 ppm (propiophenone methylene), and absence of acyl chloride signals .

- 19F NMR : Fluorine environment at δ -110 to -115 ppm (para-substituted fluorine) .

- X-ray Crystallography : SHELX software refines crystallographic data to confirm bond lengths/angles (e.g., C=O at ~1.21 Å, C-Cl at ~1.74 Å) .

- Mass Spectrometry : Molecular ion peak at m/z 308.8 (C₁₆H₁₄ClFOS) with fragmentation patterns matching the propiophenone backbone .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for halogenated propiophenones be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing distortions . Strategies include:

- VT-NMR : Variable-temperature NMR to detect conformational equilibria (e.g., coalescence temperatures for rotamers) .

- DFT Calculations : Gaussian or ORCA software to model solution-state geometries and compare with experimental NMR shifts .

- Multi-temperature Crystallography : SHELXL refinement at 100–300 K to assess thermal motion and bond distortions .

Q. What methodologies are recommended for assessing the biological activity of halogenated propiophenones in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., cytochrome P450, kinases) .

- Assay Design :

- Fluorescence Polarization : Monitor competitive binding using fluorophore-labeled substrates.

- Kinetic Analysis : Michaelis-Menten plots to determine inhibition constants (Kᵢ) under varying [substrate] .

- Toxicity Screening : Gap analysis using in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability) due to limited data on chronic toxicity .

Q. How can computational tools predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Models : EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN scores <2.0 indicate low persistence) .

- Molecular Dynamics : GROMACS simulations to study hydrolysis rates in aqueous environments (Cl/F substituents slow degradation) .

- Experimental Validation : OECD 301B ready biodegradability tests to cross-check computational predictions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for Friedel-Crafts synthesis of halogenated propiophenones?

- Methodological Answer : Variability stems from:

- Substrate Reactivity : Electron-withdrawing groups (Cl/F) reduce aromatic ring activation, requiring longer reaction times .